4-(Dimethylamino)pyrimidine-5-carboxylic acid
Overview
Description
“4-(Dimethylamino)pyrimidine-5-carboxylic acid” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)pyrimidine-5-carboxylic acid” is similar to that of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH 3) 2 NC 5 H 4 N .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Dimethylamino)pyrimidine-5-carboxylic acid” are similar to that of 4-Dimethylaminopyridine (DMAP). DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
Cocrystal Design and Characterization
4-(Dimethylamino)pyrimidine-5-carboxylic acid is utilized in the design of cocrystals. For instance, research involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been conducted. These cocrystals are characterized using single-crystal X-ray diffraction, highlighting the importance of hydrogen bonding and the formation of large cage-like tetrameric units with specific graph-set ring motifs (Rajam et al., 2018).
Synthesis and Chemical Behavior Studies
Studies have explored the synthesis of derivatives of pyrimidine-5-carboxylic acid and their chemical behaviors, such as covalent hydration at specific ring positions. These investigations provide insights into the molecular structure and reaction pathways of these compounds (Kress, 1994).
Cardiotonic Activity of Derivatives
Research has also been conducted on the synthesis of pyrimidine derivatives, like ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates. These compounds have been evaluated for their cardiotonic activity, offering insights into potential medical applications (Dorigo et al., 1996).
Catalysis in Iodolactonisation
4-(Dimethylamino)pyridine, a related compound, has been used as a catalyst in the iodolactonisation of γ,δ-unsaturated carboxylic acids. This demonstrates its utility in facilitating specific organic reactions under neutral conditions (Meng et al., 2015).
Antimicrobial Evaluation
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This includes assessing their antibacterial, antifungal, and other chemotherapeutic potentials (Kheder et al., 2011).
Quantum Chemical Studies
Quantum chemical studies have been conducted on derivatives like pyrimidin-4-ones to understand their reactions with nitrating agents and the effects of solvent and substituent variations. This provides valuable data on the electronic structures and molecular geometries of these compounds (Mamarakhmonov et al., 2016).
Safety And Hazards
Future Directions
Pyrimidines have a range of pharmacological effects and are known to exist in numerous natural and synthetic forms . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-(dimethylamino)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)6-5(7(11)12)3-8-4-9-6/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRUELMURSHJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666362 | |
Record name | 4-(Dimethylamino)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)pyrimidine-5-carboxylic acid | |
CAS RN |
773098-81-0 | |
Record name | 4-(Dimethylamino)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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